2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-15(19,9-11-5-4-8-20-11)10-17-14(18)12-6-2-3-7-13(12)16/h2-8,19H,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCMEKPKZBQVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide typically involves multiple steps:
Furan Ring Introduction: The furan ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with the brominated benzamide in the presence of a palladium catalyst.
Hydroxypropyl Group Addition: The hydroxypropyl group can be added via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the intermediate compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of benzamide.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound can be used in studies investigating the biological activity of benzamide derivatives, including their effects on various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The furan ring and the bromine atom play crucial roles in binding to these targets, leading to inhibition of bacterial growth or other biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
2-Chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
Substituent Position and Type Variations
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Molecular Formula: C₁₁H₁₅NO₂
- Molecular Weight : 193.24 g/mol
- Key Differences: A 3-methyl group replaces the bromo substituent, creating an electron-donating effect. The amine side chain is a 2-hydroxy-1,1-dimethylethyl group, lacking the furan moiety.
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)
- Molecular Formula: C₁₇H₁₉NO₄
- Molecular Weight : 301.34 g/mol
- Key Differences: A 2-hydroxy group on the benzamide and a 3,4-dimethoxyphenethyl side chain. Methoxy groups enhance electron density on the aromatic ring, contrasting with bromine’s electron-withdrawing effect.
2-Amino-N-furan-2-ylmethyl-benzamide
Amine Side Chain Modifications
Biological Activity
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C16H18BrNO4
- CAS Number : 1788666-73-8
- Molecular Weight : 364.23 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination : The initial step often involves the bromination of the precursor compound under controlled conditions.
- Coupling Reactions : Subsequent steps introduce furan and hydroxyl groups through coupling reactions, often utilizing solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under inert atmospheres.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Studies suggest that it may act as an inhibitor for various biological pathways, potentially impacting:
- Cell Signaling Pathways : Altering the activity of kinases and phosphatases.
- Enzymatic Inhibition : Compounds similar in structure have shown inhibition against proteases relevant in diseases like cancer and viral infections.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives have demonstrated significant inhibitory effects against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 5 to 50 µg/mL.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Furan Derivative A | 10 | E. coli |
| Furan Derivative B | 25 | S. aureus |
| Furan Derivative C | 15 | P. aeruginosa |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The following table summarizes some findings:
Case Studies
- Study on SARS-CoV-2 Protease Inhibition : A related study identified derivatives that inhibit the main protease (Mpro) of SARS-CoV-2 with IC50 values as low as 1.55 µM, suggesting potential applications in antiviral drug development .
- Anticancer Screening : Another investigation evaluated various furan derivatives for their anticancer properties against MCF7 and A549 cell lines, revealing promising IC50 values that indicate strong cytotoxicity .
Q & A
Q. What are the key synthetic pathways for 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide, and how can competing side reactions be minimized?
The synthesis typically involves multi-step reactions, including:
- Bromination : Selective bromination of the benzamide precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions .
- Coupling reactions : Suzuki–Miyaura cross-coupling to attach the furan moiety, employing a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like DMF or THF .
- Hydroxypropyl functionalization : Reaction of the intermediate with epichlorohydrin or glycidol derivatives under basic conditions . Optimization : Competing side reactions (e.g., over-bromination or furan ring oxidation) are minimized by regulating stoichiometry, temperature (0–25°C), and inert atmospheres .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to assess purity (>95% target peak area) .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, furan protons at δ 6.3–7.4 ppm) and high-resolution mass spectrometry (HRMS) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is recommended .
Q. What are the dominant chemical reactivity patterns of this compound?
- Nucleophilic substitution : The bromine atom undergoes substitution with amines (e.g., NH₃/EtOH) or thiols (e.g., NaSH/DMF) .
- Oxidation : The furan ring is susceptible to oxidation with mCPBA or KMnO₄, forming diketone derivatives .
- Hydrogen bonding : The hydroxypropyl group participates in intermolecular H-bonding, influencing crystallinity and solubility .
Advanced Research Questions
Q. How does the stereoelectronic environment of the hydroxypropyl group influence biological activity?
Computational studies (DFT or MD simulations) reveal that the hydroxyl group’s orientation affects hydrogen-bonding interactions with target proteins (e.g., enzymes or receptors). Modifying the hydroxypropyl chain’s length or substituting it with electron-withdrawing groups (e.g., -CF₃) can alter binding affinity by up to 50% .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Systematic approaches include:
- Dose-response profiling : Test across a wide concentration range (nM–μM) to identify non-linear effects.
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to rule off-target effects .
- Metabolite screening : Use LC-MS to detect degradation products that may interfere with activity .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME predict logP (optimal range: 2–3), solubility (<−4.0 LogS indicates poor absorption), and cytochrome P450 interactions .
- Docking studies : Target-specific simulations (e.g., COX-2 or β-lactamase) identify key binding residues. For example, replacing bromine with a -CN group improves hydrophobic interactions in certain enzyme pockets .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
